

Application Notes and Protocols: Potential Neuroprotective Applications of Ampelopsin G

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Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B14862432*

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Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly isolated from plants of the *Ampelopsis* genus, such as *Ampelopsis grossedentata*.^{[1][2]} Preclinical research has highlighted its potential as a neuroprotective agent, suggesting its therapeutic candidacy for a range of neurodegenerative conditions, including Alzheimer's disease.^{[1][3]} The neuroprotective effects of **Ampelopsin G** are attributed to its multifaceted mechanisms of action, which include potent antioxidative, anti-inflammatory, and anti-apoptotic properties.^[3] These application notes provide a summary of the quantitative data from preclinical studies, detailed experimental protocols for assessing its neuroprotective effects, and visual representations of the key signaling pathways involved.

Mechanism of Action

Ampelopsin G exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:

- **Anti-Inflammatory Effects:** It has been shown to suppress neuroinflammation by inhibiting the activation of microglia. This is achieved through the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of the NF- κ B and JAK2/STAT3 signaling pathways.

- **Antioxidant Activity:** **Ampelopsin G** effectively combats oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. It reduces the accumulation of reactive oxygen species (ROS) and markers of oxidative damage. This protective action is partly mediated by the regulation of signaling pathways such as ERK, Akt, and GSK-3 β /NRF2/ARE.
- **Anti-Apoptotic Effects:** The compound has been demonstrated to inhibit neuronal apoptosis (programmed cell death) induced by various stressors. It can modulate the expression of apoptosis-related proteins, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax.
- **Modulation of Signaling Pathways:** **Ampelopsin G** influences several critical signaling cascades involved in cell survival and aging. It has been shown to activate autophagy and up-regulate SIRT1 while down-regulating the mTOR signaling pathway, which is implicated in aging. It also impacts the CREB/BDNF signaling pathway, which is crucial for learning and memory.
- **Inhibition of Pathological Protein Aggregation:** In the context of Alzheimer's disease, preclinical studies suggest that **Ampelopsin G** may inhibit the aggregation of amyloid-beta (A β) peptides and reduce tau phosphorylation, both of which are pathological hallmarks of the disease.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the neuroprotective effects of **Ampelopsin G**.

Table 1: In Vitro Neuroprotective Effects of **Ampelopsin G**

Cell Line	Insult	Ampelopsin G Concentrati on	Outcome Measure	Result	Reference
PC12	A β ₂₅₋₃₅ (10 μ M)	100 μ M	Cell Viability (MTT assay)	Significantly higher survival rate compared to A β ₂₅₋₃₅ alone	
PC12	A β ₂₅₋₃₅ (10 μ M)	1-100 μ M	Intracellular ROS levels	Dose- dependent decrease in ROS formation	
BV2 microglia	LPS	Non-cytotoxic range	NO and PGE2 production	Decreased production of NO and PGE2	
BV2 microglia	LPS	Non-cytotoxic range	iNOS and COX-2 expression	Suppressed mRNA and protein expression	
SH-SY5Y	6-OHDA (20 μ M)	0.1, 1, 10, 100 nM (Stelletin B, for comparison)	Cell Viability (alamarBlue assay)	Significant protection at all concentration s	
U251 & A172 (glioma)	-	50 and 100 μ M	Apoptosis (Flow cytometry)	Increased proportion of apoptotic cells	

Table 2: In Vivo Neuroprotective Effects of **Ampelopsin G**

Animal Model	Treatment	Outcome Measure	Result	Reference
AD Rat Model	Ampelopsin	Cognitive Function (Morris water maze, Spatial working memory)	Improved learning performance	
AD Rat Model	Ampelopsin	Hippocampal Pro-inflammatory Cytokines (IL-1 β , IL-6, TNF- α)	Attenuated upregulation	
AD Rat Model	Ampelopsin	Hippocampal Oxidative Stress Markers (8-iso PGF2 α , 8-OHdG)	Attenuated upregulation	
AD Rat Model	Ampelopsin	Hippocampal NOX4 expression	Inhibited expression	
D-gal-induced Brain Aging Rat Model	DHM (Ampelopsin)	Hippocampal miR-34a expression	Significantly suppressed expression	
D-gal-induced Brain Aging Rat Model	DHM (Ampelopsin)	Hippocampal Neuronal Apoptosis	Inhibited D-gal-induced apoptosis	
D-gal-induced Brain Aging Rat Model	DHM (Ampelopsin)	Hippocampal Autophagy	Rescued impaired autophagy	
D-gal-induced Brain Aging Rat Model	DHM (Ampelopsin)	SIRT1 and mTOR signaling	Upregulated SIRT1, downregulated mTOR	

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection against A β -Induced Toxicity in PC12 Cells

This protocol is based on methodologies described for evaluating the protective effects of flavonoids against amyloid-beta toxicity.

1. Cell Culture and Maintenance:

- Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Treatment:

- Prepare a stock solution of **Ampelopsin G** in DMSO and dilute to final concentrations (e.g., 1, 10, 100 μ M) in serum-free DMEM.
- Prepare a stock solution of A β _{25–35} peptide and aggregate it by incubating at 37°C for 72 hours.
- Pre-treat cells with various concentrations of **Ampelopsin G** for 2 hours.
- Following pre-treatment, add aggregated A β _{25–35} to a final concentration of 10 μ M and co-incubate for 48 hours.

3. Assessment of Cell Viability (MTT Assay):

- After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 150 μ L of DMSO.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control group.

4. Measurement of Intracellular ROS (DCFH-DA Assay):

- After treatment, wash the cells with PBS.
- Load the cells with 20 μ M DCFH-DA in serum-free medium for 30 minutes at 37°C.
- Wash the cells again with PBS to remove excess probe.

- Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
- Express ROS levels as a percentage of the A β _{25–35}-treated group.

Protocol 2: In Vivo Assessment of Neuroprotection in a D-gal-Induced Brain Aging Rat Model

This protocol is based on the methodology for inducing an aging model in rats to study the effects of **Ampelopsin G** (DHM).

1. Animal Model Induction:

- Use male Sprague-Dawley rats (8 weeks old).
- Administer D-galactose (D-gal) subcutaneously at a dose of 150 mg/kg body weight daily for 8 weeks to induce brain aging.
- A control group receives saline injections.

2. **Ampelopsin G** Administration:

- Prepare **Ampelopsin G** (DHM) in a suitable vehicle (e.g., saline).
- Administer **Ampelopsin G** daily by oral gavage at desired doses (e.g., 50, 100 mg/kg) for the 8-week duration of D-gal treatment.

3. Behavioral Testing (e.g., Morris Water Maze):

- During the final week of treatment, perform behavioral tests to assess cognitive function.
- For the Morris water maze, train the rats to find a hidden platform in a circular pool of water for 5 consecutive days (acquisition phase).
- On day 6, perform a probe trial by removing the platform and record the time spent in the target quadrant.

4. Tissue Collection and Preparation:

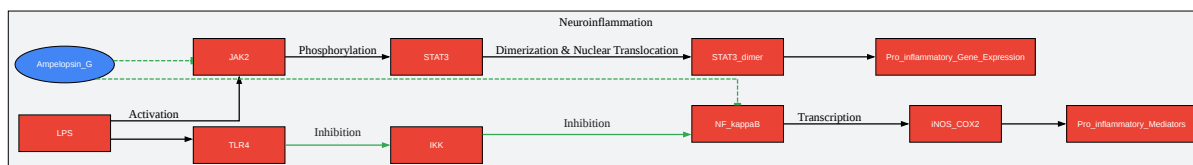
- At the end of the experiment, euthanize the animals and perfuse with ice-cold saline.
- Dissect the hippocampus and either snap-freeze in liquid nitrogen for molecular analysis or fix in 4% paraformaldehyde for histological analysis.

5. Molecular and Histological Analysis:

- Western Blotting: Homogenize hippocampal tissue to extract proteins. Perform Western blotting to analyze the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax), autophagy (e.g., LC3-II/I), and signaling pathways (e.g., SIRT1, p-mTOR).
- qRT-PCR: Extract RNA from hippocampal tissue and perform quantitative real-time PCR to measure the expression of specific genes, such as miR-34a.
- TUNEL Staining: Use paraffin-embedded brain sections to perform TUNEL staining to detect and quantify apoptotic cells in the hippocampus.

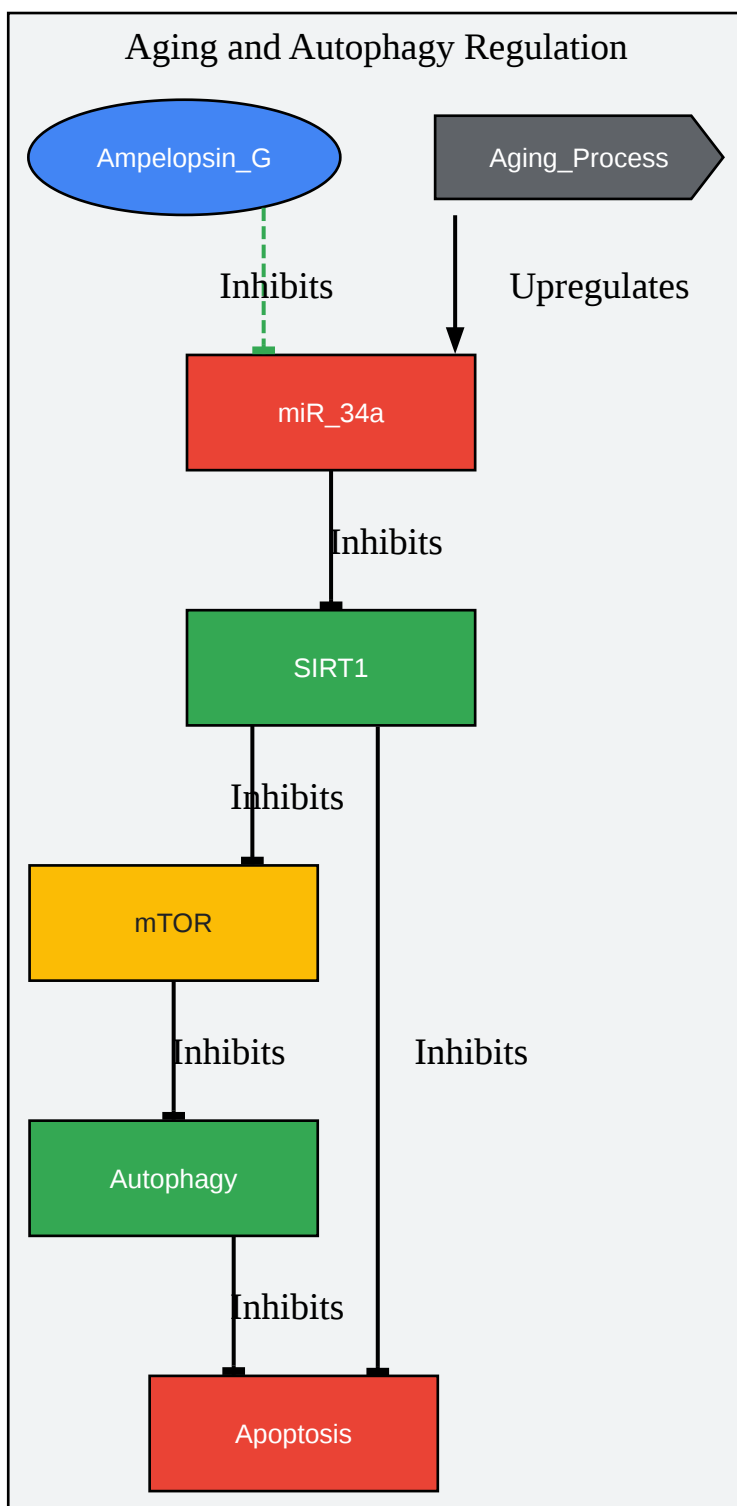
Visualizations

Signaling Pathways



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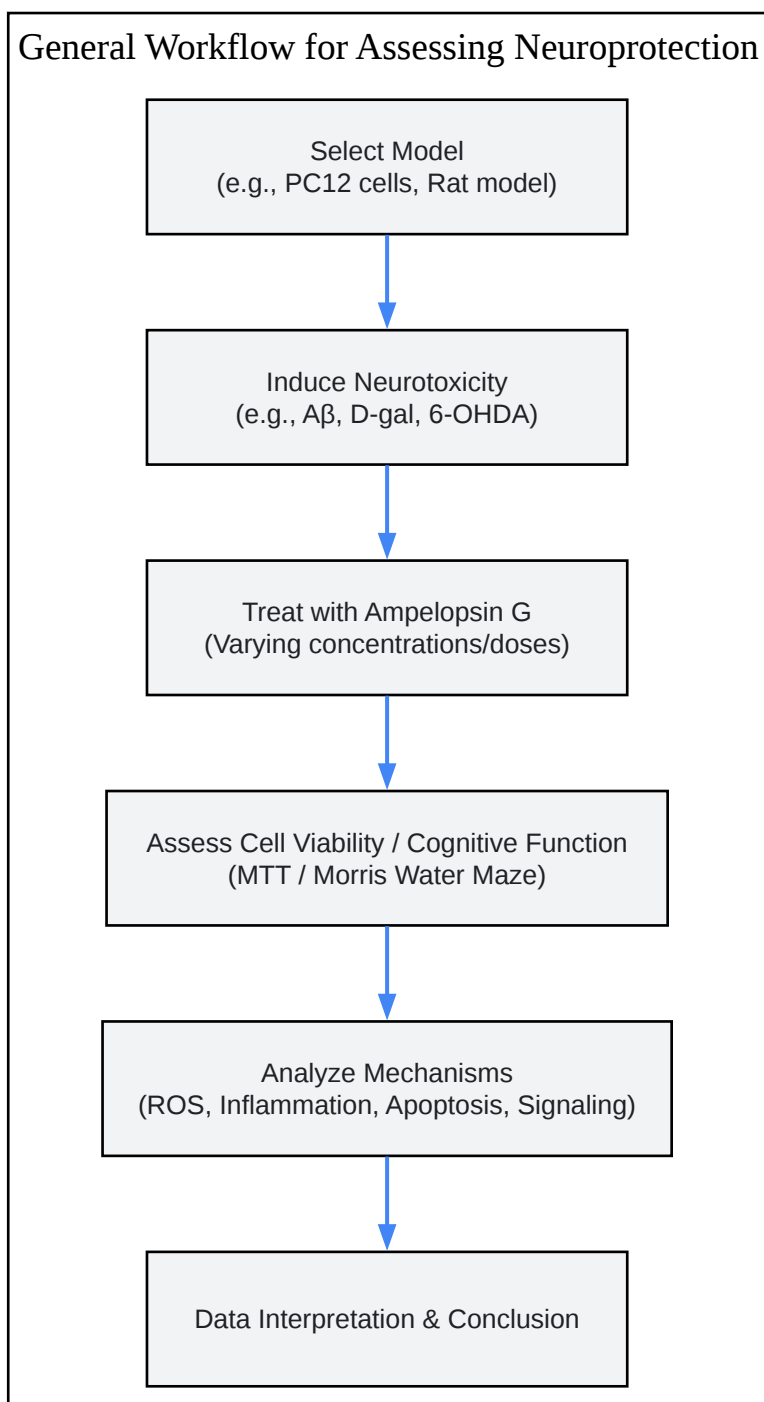
Caption: **Ampelopsin G** inhibits neuroinflammation via NF-κB and JAK2/STAT3 pathways.



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Caption: **Ampelopsin G** modulates aging via the miR-34a/SIRT1/mTOR pathway.

Experimental Workflow



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Caption: Workflow for evaluating **Ampelopsin G**'s neuroprotective effects.

Conclusion

The available preclinical data strongly suggest that **Ampelopsin G** is a promising candidate for further investigation as a neuroprotective agent. Its ability to target multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis, makes it an attractive molecule for the potential treatment of complex neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to design and conduct further studies to elucidate its therapeutic potential and mechanisms of action. Future research, particularly well-designed clinical trials, will be essential to validate these preclinical findings in humans.

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